molecular formula C8H13NO2 B13957377 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one CAS No. 72128-82-6

1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one

Cat. No.: B13957377
CAS No.: 72128-82-6
M. Wt: 155.19 g/mol
InChI Key: RJXMSTILFLDGCF-UHFFFAOYSA-N
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Description

1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from suitable precursors . The reaction is usually carried out at room temperature in methanol or using excess reactants as solvents. The reaction time can vary, but it is often around 5 hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of catalysts and solvents that can be easily recycled would be beneficial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The oxazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1,2-Oxazole: Similar in structure but lacks the propyl group.

    4,5-Dihydro-1,2-oxazole: Similar but with different substituents on the oxazole ring.

    Isoxazole: An isomer with different positioning of the nitrogen and oxygen atoms.

Uniqueness

1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.

Properties

CAS No.

72128-82-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(3-propyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C8H13NO2/c1-3-4-7-5-8(6(2)10)11-9-7/h8H,3-5H2,1-2H3

InChI Key

RJXMSTILFLDGCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(C1)C(=O)C

Origin of Product

United States

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